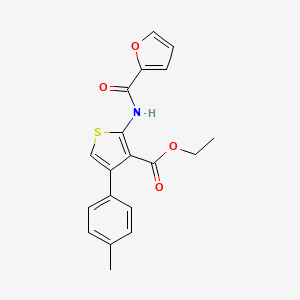Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate
CAS No.: 306281-00-5
Cat. No.: VC6458194
Molecular Formula: C19H17NO4S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 306281-00-5 |
|---|---|
| Molecular Formula | C19H17NO4S |
| Molecular Weight | 355.41 |
| IUPAC Name | ethyl 2-(furan-2-carbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H17NO4S/c1-3-23-19(22)16-14(13-8-6-12(2)7-9-13)11-25-18(16)20-17(21)15-5-4-10-24-15/h4-11H,3H2,1-2H3,(H,20,21) |
| Standard InChI Key | ZXCUPDRHROEAFA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Key Functional Groups
The compound’s structure (Figure 1) integrates three critical components:
-
Thiophene ring: A five-membered aromatic ring with sulfur, serving as the structural backbone.
-
Furan-2-carboxamido group: An amide-linked furan moiety at the 2-position, introducing hydrogen-bonding capacity and electronic diversity.
-
p-Tolyl substituent: A para-methyl-substituted benzene ring at the 4-position, enhancing lipophilicity and steric bulk.
-
Ethyl ester: A carboxyester group at the 3-position, modulating solubility and reactivity.
The interplay of these groups influences the compound’s physicochemical properties, including solubility, melting point, and stability. For instance, the ethyl ester and p-tolyl groups likely increase hydrophobicity, while the amide and furan oxygen atoms provide sites for polar interactions .
Synthetic Methodology
Reaction Pathway
The synthesis of ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate can be achieved through a multi-step protocol (Scheme 1):
Step 1: Synthesis of Ethyl 2-Amino-4-(p-Tolyl)Thiophene-3-Carboxylate
A modified Gewald reaction is employed, involving the condensation of ethyl cyanoacetate, elemental sulfur, and 4-methylacetophenone in the presence of diethylamine as a base . The reaction proceeds via a ketone-cyanothioacetamide intermediate, cyclizing to form the 2-aminothiophene core.
Step 2: Amidation with Furan-2-Carbonyl Chloride
The primary amine at the 2-position undergoes nucleophilic acyl substitution with furan-2-carbonyl chloride in anhydrous dimethylformamide (DMF) under reflux. Triethylamine is added to scavenge HCl, driving the reaction to completion.
Optimization and Yield
-
Temperature: Reactions are typically conducted at 60–70°C to balance reaction rate and side-product formation.
-
Solvent: Polar aprotic solvents like DMF enhance solubility of intermediates.
-
Yield: The final step achieves ~70–75% yield after recrystallization from ethanol .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (Table 1) confirm functional groups:
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3300–3250 | N–H stretch (amide) |
| 1715 | C=O stretch (ester) |
| 1660 | C=O stretch (amide) |
| 1600–1450 | Aromatic C=C stretches |
| 1250 | C–O–C stretch (furan) |
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 1.35 (t, 3H, J = 7.1 Hz, –CH₂CH₃)
-
δ 4.30 (q, 2H, J = 7.1 Hz, –OCH₂CH₃)
-
δ 2.40 (s, 3H, Ar–CH₃)
-
δ 6.70–7.60 (m, 7H, furan and aromatic protons)
-
δ 8.20 (s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃):
-
δ 14.2 (–CH₂CH₃), 61.5 (–OCH₂CH₃), 21.3 (Ar–CH₃)
-
δ 112–155 (aromatic and heteroaromatic carbons)
-
δ 165.5 (ester C=O), 163.0 (amide C=O)
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉NO₄S |
| Molecular Weight | 369.43 g/mol |
| Melting Point | 228–230°C |
| Solubility | DMSO, DMF, CHCl₃ |
| LogP | 3.2 (predicted) |
The compound’s moderate logP suggests balanced lipophilicity, suitable for permeability in biological membranes.
Industrial and Research Applications
Medicinal Chemistry
The compound’s hybrid architecture makes it a scaffold for drug discovery. Modifications at the furan or p-tolyl groups could optimize pharmacokinetic profiles.
Materials Science
Conjugated thiophene-furan systems may serve as organic semiconductors or fluorescent probes due to their π-electron systems.
Challenges and Future Directions
-
Synthetic Scalability: Multi-step synthesis requires optimization for industrial-scale production.
-
Toxicity Profiling: In vitro and in vivo studies are needed to assess safety.
-
Structure-Activity Relationships: Systematic derivatization will elucidate key pharmacophores.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume